molecular formula C18H16F2N6O3S B10920423 7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10920423
M. Wt: 434.4 g/mol
InChI Key: IXCCVHHDRBXPQF-UHFFFAOYSA-N
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Description

7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-METHYL-N~6~-(1,3-THIAZOL-2-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a difluoromethoxy group, a methoxyphenyl group, and a thiazole ring

Preparation Methods

The synthesis of 7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-METHYL-N~6~-(1,3-THIAZOL-2-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. Common reagents used in this step include hydrazine derivatives and aldehydes.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving thioamides and α-haloketones.

    Functional Group Modifications: The difluoromethoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-METHYL-N~6~-(1,3-THIAZOL-2-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of 7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-METHYL-N~6~-(1,3-THIAZOL-2-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar compounds to 7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-METHYL-N~6~-(1,3-THIAZOL-2-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include:

The uniqueness of 7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-5-METHYL-N~6~-(1,3-THIAZOL-2-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16F2N6O3S

Molecular Weight

434.4 g/mol

IUPAC Name

7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H16F2N6O3S/c1-9-13(15(27)25-18-21-5-6-30-18)14(26-17(24-9)22-8-23-26)10-3-4-11(29-16(19)20)12(7-10)28-2/h3-8,14,16H,1-2H3,(H,21,25,27)(H,22,23,24)

InChI Key

IXCCVHHDRBXPQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)NC4=NC=CS4

Origin of Product

United States

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